2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H19NO3S, has a molecular weight of 269.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the condensation of 2-methoxybenzylamine with tetrahydrothiophene 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane, peracetic acid, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. As a thiophene derivative, it can act as a Michael acceptor, participating in various cycloaddition reactions. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-(((2-Methoxybenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern and the presence of the methoxybenzylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19NO3S/c1-17-13-7-3-2-5-11(13)9-14-10-12-6-4-8-18(12,15)16/h2-3,5,7,12,14H,4,6,8-10H2,1H3 |
InChI Key |
MMZUGNXGENTVDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2CCCS2(=O)=O |
Origin of Product |
United States |
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